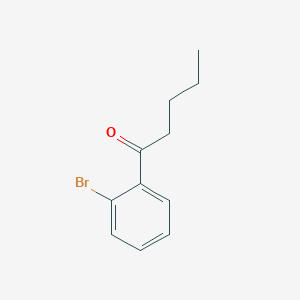

2'-Bromovalerophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

1-(2-bromophenyl)pentan-1-one |

InChI |

InChI=1S/C11H13BrO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3 |

InChI Key |

WLFYGMDTYFYMCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-phenylpentan-1-one (CAS 49851-31-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-phenylpentan-1-one (CAS No. 49851-31-2), an aromatic haloketone that serves as a critical intermediate in organic synthesis. While often referred to by the common name α-bromovalerophenone, it is important to distinguish it from its isomers. This document details its physicochemical properties, presents various methods for its synthesis, and explores its chemical reactivity and significant applications, particularly as a precursor to the potent stimulant drug α-pyrrolidinopentiophenone (α-PVP). Safety information, analytical methods, and the biological mechanism of its key derivative are also discussed to provide a thorough resource for scientific professionals.

Introduction and Nomenclature

2-Bromo-1-phenylpentan-1-one is an organic compound featuring a pentanone backbone substituted with a phenyl group at the carbonyl carbon (C1) and a bromine atom at the alpha position (C2).[1] Its CAS number is 49851-31-2.

It is crucial to clarify a point of potential confusion regarding its naming. The user-specified topic, "2'-Bromovalerophenone," technically refers to the substitution on the phenyl ring (i.e., 1-(2-bromophenyl)pentan-1-one). However, the provided CAS number, 49851-31-2, unambiguously identifies the compound as 2-bromo-1-phenylpentan-1-one . This compound is widely known by several synonyms, including:

This guide will proceed using the IUPAC name and the correct CAS number, 49851-31-2. This compound is a highly reactive and versatile chemical intermediate, primarily recognized for its role in the synthesis of pharmaceutical compounds and other complex organic molecules.[5] Its reactivity stems from the presence of both a carbonyl group and a reactive bromine atom on the adjacent carbon.[1]

Physicochemical Properties

2-Bromo-1-phenylpentan-1-one is typically a clear, colorless to yellow oily liquid at room temperature.[1][6][7][8] It is a hydrophobic compound with slight solubility in chloroform (B151607) and methanol (B129727) and is generally insoluble in water.[6] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 49851-31-2 | [4][9] |

| Molecular Formula | C₁₁H₁₃BrO | [4] |

| Molecular Weight | 241.12 g/mol | [1][10] |

| Appearance | Clear colorless to yellow oily liquid | [1][6][7][8] |

| Boiling Point | 282.3 - 290.3 °C at 760 mmHg; 94–96 °C at 0.25 Torr | [1][4][6][7][11] |

| Melting Point | 58.78 °C | |

| Density | ~1.31 g/cm³ | [1][4][6] |

| Refractive Index | 1.541 | [4][6] |

| Flash Point | 42.5 °C | [4][6] |

| Water Solubility | 31.97 mg/L at 25 °C (practically insoluble) | [2] |

| XLogP3 | 3.7 | [1][12] |

Synthesis and Experimental Protocols

The primary route for synthesizing 2-bromo-1-phenylpentan-1-one is through the α-bromination of its precursor, 1-phenylpentan-1-one (valerophenone). Several methods have been documented.

Method 1: Bromination using Sodium Bromide and Hydrogen Peroxide

This method provides a high yield and purity under mild conditions.[10]

-

Reagents:

-

Valerophenone (B195941) (1-phenylpentan-1-one) (16.2 g, 0.1 mol)

-

Sodium bromide (30.9 g, 0.3 mol)

-

30% Hydrochloric acid (24 g, 0.2 mol)

-

30% Hydrogen peroxide (19 g, 0.15 mol)

-

-

Procedure:

-

Combine valerophenone and sodium bromide in a 500 mL round-bottom flask at room temperature.[1][8][10]

-

With continuous stirring, add the 30% hydrochloric acid.[1][8][10]

-

Slowly add the 30% hydrogen peroxide dropwise to control the exothermic reaction.[1][8][10]

-

Continue stirring the mixture at 20°C for 1–2 hours.[1][10] Monitor the reaction's progress using thin-layer chromatography (TLC).[1][10]

-

Once the reaction is complete, stop stirring and allow the phases to separate.[9][10]

-

Wash the organic layer with a saturated sodium carbonate solution and then with saturated brine.[1][9][10]

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the final product.[9][10]

-

Method 2: Bromination using Liquid Bromine

This classic method uses elemental bromine, often with a catalyst.

-

Reagents:

-

1-phenyl-1-pentanone (1.0 g)

-

Liquid bromine (1.19 g, 7.45 mmol)

-

Diethyl ether (20 mL)

-

Anhydrous magnesium sulfate

-

Sodium thiosulfate (B1220275) solution

-

Ethyl acetate

-

-

Procedure:

-

Under an argon atmosphere at room temperature, dissolve 1-phenyl-1-pentanone and liquid bromine in diethyl ether.[4]

-

Stir the resulting mixture overnight.[4]

-

After the reaction is complete, quench the reaction with a sodium thiosulfate solution.[4]

-

Extract the mixture with ethyl acetate.[4]

-

Combine the organic layers and dry with anhydrous magnesium sulfate.[4]

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.[4]

-

Purification can be achieved using column chromatography.[4]

-

Chemical Reactivity and Applications

2-Bromo-1-phenylpentan-1-one is a valuable reagent due to its two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack.[1]

Key Reactions:

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles (e.g., amines, thiols), making it a key building block for more complex molecules.[1] This is the foundational reaction for the synthesis of α-PVP.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[1]

-

Darzen Condensation: It can participate in condensation reactions to form β-hydroxy esters or ketones.

-

Imine Formation: The ketone group can react with primary amines to form imines.

Primary Applications:

-

Pharmaceutical Intermediate: Its most prominent use is as a direct precursor in the synthesis of synthetic cathinones, particularly α-pyrrolidinopentiophenone (α-PVP), a potent psychostimulant.[11] The synthesis involves a nucleophilic substitution reaction with pyrrolidine.[3] It is also a precursor for pentedrone.[11] Due to its utility in creating these substances, it is a controlled or monitored chemical in many jurisdictions.

-

Organic Synthesis: It serves as a starting material for a wide range of organic compounds, including various heterocyclic compounds like pyridines, pyrimidines, and thiophenes.[1][7][8]

-

Research Chemical: It is used in chemical research to study reaction mechanisms and develop new synthetic methods.[2][5]

-

Other Industrial Uses: It has been cited for use in the synthesis of agrochemicals (herbicides, insecticides), polymers (polyacrylonitrile, polyvinyl chloride), and as a component in some flavorants.[2][6][7]

Below is a diagram illustrating the general synthesis workflow from the starting material to its primary derivative, α-PVP.

Biological Activity of Derivatives (α-PVP)

2-Bromo-1-phenylpentan-1-one itself is not primarily studied for its biological activity but rather for that of its derivatives. The psychostimulant effects of its most well-known derivative, α-PVP, are mediated by its interaction with monoamine transporters in the central nervous system.[6]

α-PVP acts as a potent reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[1][6][13] It has a much weaker effect on the serotonin (B10506) transporter (SERT).[6][13] By blocking these transporters, α-PVP increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic signaling.[6] This mechanism is similar to that of cocaine and methylenedioxypyrovalerone (MDPV).[1][6][13] The potentiation of these neurotransmitter systems, particularly the dopamine signaling in the brain's reward pathways like the nucleus accumbens, is responsible for its strong reinforcing and addictive properties.[7]

The following diagram illustrates this mechanism of action at a synaptic level.

References

- 1. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm [frontiersin.org]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Alpha-PVP induces the rewarding effect via activating dopaminergic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Bromo-1-phenyl-pentan-1-one | 49851-31-2 [chemicalbook.com]

- 9. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 10. biorxiv.org [biorxiv.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Acute pharmacological effects of α-PVP in humans: a naturalistic observational study [frontiersin.org]

An In-depth Technical Guide to 2'-Bromovalerophenone: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromovalerophenone, also known as 2-bromo-1-phenyl-1-pentanone, is an aromatic ketone that holds significant interest in synthetic organic chemistry and is a key precursor in the synthesis of various pharmaceutical and research compounds. Its chemical structure, featuring a valerophenone (B195941) backbone with a bromine atom at the alpha position to the carbonyl group, imparts a high degree of reactivity, making it a versatile intermediate. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its known applications and potential biological significance.

Core Physical and Chemical Properties

This compound is typically a clear, colorless to pale yellow oily liquid or a white to off-white crystalline powder.[1] The quantitative physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO | [2][3][4] |

| Molecular Weight | 241.12 g/mol | [2][3][4] |

| Appearance | Clear colorless to pale yellow oil or white to off-white crystalline powder | [1] |

| Melting Point | 58.78 °C | |

| Boiling Point | 282.267 °C to 290.3 °C at 760 mmHg | [1] |

| Density | 1.3 to 1.31 g/mL | [1] |

| Refractive Index | 1.541 |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | 31.97 mg/L at 25 °C (practically insoluble) | |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble | |

| Isopropanol | Soluble | [1] |

| Hexane | Soluble | [1] |

| Ethyl Acetate (B1210297) | Soluble | [1] |

| Dichloromethane (B109758) | Soluble | [1] |

| Acetone | Soluble | [1] |

Chemical Synthesis and Reactivity

The primary route for the synthesis of this compound is through the α-bromination of valerophenone. This reaction can be achieved using various brominating agents under acidic conditions.[5] The presence of the carbonyl group activates the α-carbon, facilitating the substitution reaction.[5]

Experimental Protocol: Synthesis of this compound from Valerophenone

This protocol is based on a known procedure for the α-bromination of ketones.

Materials:

-

Valerophenone

-

Sodium Bromide (NaBr)

-

30% Hydrochloric Acid (HCl)

-

30% Hydrogen Peroxide (H₂O₂)

-

Saturated Sodium Carbonate solution

-

Saturated Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round bottom flask (500 mL)

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

Procedure:

-

To a 500 mL round bottom flask, add 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide.

-

With stirring, add 24 g (0.2 mol) of 30% hydrochloric acid.

-

Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the mixture.

-

After the addition is complete, continue to stir the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, stop stirring and allow the layers to separate.

-

Wash the organic layer with saturated sodium carbonate solution and then with saturated brine.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the solution to obtain α-bromovalerophenone as a bright yellow oily liquid.

Expected Yield and Purity:

-

Yield: ~95%

-

Purity: ~98% (as determined by HPLC)

Below is a DOT script for the synthesis workflow:

Purification

The crude this compound can be purified using standard laboratory techniques such as recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. A mixed solvent system, such as ethanol/water, can be effective.[6]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added.

-

Filter the hot solution to remove any insoluble impurities.

-

Slowly add water to the hot filtrate until a slight cloudiness persists.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

-

Dry the crystals to obtain pure this compound.

Experimental Protocol: Purification by Column Chromatography

Stationary Phase: Silica (B1680970) gel is a common stationary phase for the purification of α-bromoketones.

Eluent System: The choice of eluent depends on the polarity of the impurities. A gradient of a nonpolar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[7] The optimal ratio should be determined by TLC analysis.

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Below is a DOT script for the purification workflow:

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Aromatic protons, methine proton adjacent to carbonyl and bromine, methylene (B1212753) and methyl protons of the butyl chain. | [8] (Predicted) |

| ¹³C NMR | Carbonyl carbon, aromatic carbons, methine carbon, and aliphatic carbons. | [9][10] |

| IR Spectroscopy | Strong C=O stretching vibration characteristic of ketones, C-Br stretching, and aromatic C-H stretching. | [9][11] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern including the isotopic pattern of bromine. | [9] |

Experimental Protocol: Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

-

Analysis: Obtain the IR spectrum using an FT-IR spectrometer.

GC-MS Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

-

Analysis: Inject the sample into a GC-MS system. A typical GC program would involve a temperature ramp to separate the components, followed by mass analysis. A retention time of approximately 7.299 min has been reported under specific conditions.[12]

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, its structural motif as an α-bromoketone suggests potential biological activity. α-Haloketones are known to be reactive towards nucleophiles, including amino acid residues in proteins, which can lead to enzyme inhibition.[13]

At present, there is limited direct evidence linking this compound to specific signaling pathways. However, the broader class of α-bromoketones has been studied for their potential to modulate cellular signaling. For instance, some brominated compounds have been shown to affect pathways like the FGF/ERK signaling pathway by inhibiting protein palmitoylation.[14] It is plausible that this compound could exhibit similar activities, but further research is required to establish any specific biological targets or mechanisms of action.

Below is a conceptual DOT script illustrating the potential interaction of an α-bromoketone with a signaling pathway through enzyme inhibition.

Applications

The primary application of this compound is as a precursor in the synthesis of α-pyrrolidinovalerophenone (α-PVP), a potent stimulant drug. It is also utilized in the pharmaceutical industry for the production of medicines with a calming effect on the nervous system and in the perfumery industry as a component of some flavorants.[1][12] Its reactive nature makes it a valuable building block for creating a diverse range of organic molecules for various research and industrial purposes.

Safety and Handling

This compound is considered a toxic and physiologically dangerous compound.[1] Appropriate safety precautions must be taken when handling this chemical. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its primary current use is in the synthesis of other compounds, its α-bromoketone structure suggests a potential for biological activity that warrants further investigation. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development.

References

- 1. 2-Bromovalerophenone: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromovalerophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. reddit.com [reddit.com]

- 8. hmdb.ca [hmdb.ca]

- 9. 2-Bromo-1-phenyl-pentan-1-one | C11H13BrO | CID 10705254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromophenol(95-56-7) 13C NMR spectrum [chemicalbook.com]

- 11. 2-Bromoacetophenone(70-11-1) IR Spectrum [m.chemicalbook.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. This compound | Benchchem [benchchem.com]

- 14. 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bromovalerophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, nomenclature, and properties of two key isomers often referred to as bromovalerophenone: 2-bromo-1-phenylpentan-1-one and 1-(2-bromophenyl)pentan-1-one. This document aims to clarify the distinct nature of these compounds, presenting their physicochemical data, detailed experimental protocols for their synthesis and analysis, and a visual representation of a key synthetic pathway.

Introduction and Nomenclature

The term "bromovalerophenone" can be ambiguous and may refer to different isomers depending on the position of the bromine atom. This guide focuses on two common and significant isomers: one with bromine on the aliphatic chain and the other with bromine on the phenyl ring.

-

2-Bromo-1-phenylpentan-1-one: Also known as α-bromovalerophenone, this isomer features a bromine atom on the carbon adjacent to the carbonyl group. It is a reactive intermediate widely used in the synthesis of various organic compounds, including pharmaceuticals and psychoactive substances.[1][2] It is a derivative of valerophenone (B195941).[3][4]

-

1-(2-Bromophenyl)pentan-1-one: In this isomer, the bromine atom is substituted on the ortho (2') position of the phenyl ring. This compound is also a valuable synthetic intermediate.

Due to the potential for ambiguity, it is crucial to use the precise IUPAC nomenclature and CAS numbers to distinguish between these two structures.

Chemical Structures and IUPAC Names

Isomer 1: 2-Bromo-1-phenylpentan-1-one

-

Structure:

[5]* CAS Number: 49851-31-2 [5]* Synonyms: α-Bromovalerophenone, 2-Bromovalerophenone, alpha-bromovalerophenone [5] Isomer 2: 1-(2-Bromophenyl)pentan-1-one

-

Structure:

-

IUPAC Name: 1-(2-bromophenyl)pentan-1-one

-

CAS Number: 79784-61-5

-

Synonyms: 2'-Bromovalerophenone

Physicochemical Data

The following table summarizes the key physicochemical properties of the two bromovalerophenone isomers.

| Property | 2-Bromo-1-phenylpentan-1-one | 1-(2-Bromophenyl)pentan-1-one |

| Molecular Formula | C₁₁H₁₃BrO [5][6] | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol [5][6] | 241.12 g/mol |

| Appearance | Bright yellow oily liquid [6] | Not specified |

| Boiling Point | 94–96 °C at 0.25 Torr [4][6] | Not specified |

| Density | ~1.310 g/cm³ [6] | Not specified |

| Solubility | Slightly soluble in Chloroform and Methanol [4] | Not specified |

| Refractive Index | 1.541 | Not specified |

| XLogP3 | 3.7 [5] | 3.7 |

Experimental Protocols

Synthesis of 2-Bromo-1-phenylpentan-1-one

A common method for the synthesis of 2-bromo-1-phenylpentan-1-one is the α-bromination of valerophenone. [3][4] Materials:

-

Valerophenone (1-phenyl-1-pentanone)

-

Sodium bromide (NaBr)

-

30% Hydrochloric acid (HCl)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stirrer

Procedure: [3][4][7]1. In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide. 2. Stir the mixture and add 24 g (0.2 mol) of 30% hydrochloric acid. 3. Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the reaction mixture. 4. Continue stirring the reaction for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). 5. Once the reaction is complete, stop stirring and allow the layers to separate. 6. Wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine. 7. Combine the organic phases and dry over anhydrous magnesium sulfate. 8. Filter to remove the drying agent and concentrate the filtrate to obtain 2-bromo-1-phenylpentan-1-one as a bright yellow oily liquid. The reported yield is 95% with a purity of 98% (by HPLC). [3]

Synthesis of 1-(2-Bromophenyl)pentan-1-one

The synthesis of 1-(2-bromophenyl)pentan-1-one can be achieved via a Friedel-Crafts acylation reaction.

Materials:

-

Valeryl chloride or valeric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and addition funnel

-

Stirrer

General Procedure (based on Friedel-Crafts acylation of bromobenzene): [8][9][10]1. In a dry round-bottom flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere. 2. Cool the mixture in an ice bath. 3. Add valeryl chloride (or valeric anhydride) dropwise to the stirred suspension. 4. After the formation of the acylium ion, add bromobenzene dropwise to the reaction mixture. 5. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating to proceed to completion. 6. Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. 7. Transfer the mixture to a separatory funnel and separate the organic layer. 8. Extract the aqueous layer with dichloromethane. 9. Combine the organic layers and wash them with water, saturated sodium bicarbonate solution, and finally with brine. 10. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. 11. The crude product can be purified by vacuum distillation or column chromatography.

Analytical Methods: GC-MS for Isomer Differentiation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of bromovalerophenone isomers. [11]Due to their structural differences, the two isomers will likely have different retention times on a GC column. While their mass spectra might share some common fragments, the fragmentation patterns, particularly those related to the position of the bromine atom, can be used for differentiation. However, it is important to note that distinguishing between positional isomers by MS alone can sometimes be challenging, and comparison with a known reference standard is the most reliable method. [12] A general GC-MS protocol for the analysis of α-bromovalerophenone is as follows: [13]* Gas Chromatograph: Shimadzu GC 2010 Pro AF

-

Injection Mode: Split (20:1)

-

Sample Size: 1 µL

-

Temperature Program: 100 °C (hold for 1 min), then ramp at 25 °C/min to 275 °C (hold for 2 min)

-

Carrier Gas: Helium

-

Flow Rate: 1.2 mL/min

-

Column: Rxi-5-MS (30.0 m x 0.250 mm x 0.25 µm)

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer

-

FID Operating Conditions: Temperature: 280 °C, Hydrogen flow: 40 mL/min, Airflow: 400 mL/min

Mandatory Visualization

The following diagram illustrates the synthetic pathway for 2-bromo-1-phenylpentan-1-one from valerophenone.

Caption: Synthesis of 2-bromo-1-phenylpentan-1-one.

References

- 1. Page loading... [guidechem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-1-phenyl-pentan-1-one CAS#: 49851-31-2 [m.chemicalbook.com]

- 5. 2-Bromo-1-phenyl-pentan-1-one | C11H13BrO | CID 10705254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1-phenyl-pentan-1-one | 49851-31-2 | Benchchem [benchchem.com]

- 7. 2-Bromo-1-phenyl-pentan-1-one | 49851-31-2 [chemicalbook.com]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. benchchem.com [benchchem.com]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2'-Bromovalerophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2'-Bromovalerophenone, a key intermediate in the synthesis of various organic compounds. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, reaction chemistry, and materials science. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₃BrO, is an aromatic ketone.[1] Its structure, featuring a phenyl ring, a ketone group, and a bromine atom, imparts specific reactivity and solubility properties that are of significant interest in organic synthesis.[1] The compound is also known as 2-bromo-1-phenyl-pentan-1-one.

Solubility Profile of this compound

This compound is a hydrophobic compound with limited solubility in water but is soluble in most common organic solvents.[2][3] The polarity of the solvent and the potential for hydrogen bonding play a crucial role in its dissolution. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 31.97 mg/L | 25 | Practically insoluble (0.087 g/L)[4] |

| Chloroform | CHCl₃ | Slightly Soluble[5] | Not Specified | - |

| Methanol | CH₃OH | Slightly Soluble[5] | Not Specified | Soluble[2][3][6] |

| Dichloromethane | CH₂Cl₂ | Soluble[2][3][6] | Not Specified | - |

| Ethyl Acetate | C₄H₈O₂ | Soluble[2][3][6] | Not Specified | - |

| Hexane | C₆H₁₄ | Soluble[2][3][6] | Not Specified | - |

| Acetone | C₃H₆O | Soluble[2][3] | Not Specified | - |

| Isopropanol | C₃H₈O | Soluble[2][3] | Not Specified | - |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To quantitatively determine the solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (solid or oil)

-

Selected organic solvent (e.g., ethanol, acetone, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care as they can be flammable and toxic.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While precise quantitative data in a wide range of organic solvents is not extensively published, the available information indicates good solubility in common non-polar and polar aprotic solvents. The provided experimental protocol offers a robust framework for researchers to determine specific solubility values as required for their applications. This guide serves as a foundational resource for professionals working with this versatile chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Bromovalerophenone: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CAS # 49851-31-2, alpha-Bromovalerophenone, 2-Bromo-1-phenyl-1-pentanone, 2-Bromo-1-phenylpentan-1-one, 2-Bromovalerophenone - chemBlink [chemblink.com]

- 5. 2-Bromo-1-phenyl-pentan-1-one | 49851-31-2 [chemicalbook.com]

- 6. usbio.net [usbio.net]

An In-depth Technical Guide to 2'-Bromovalerophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Bromovalerophenone, a key chemical intermediate in various synthetic processes. This document details its nomenclature, physicochemical properties, synthesis protocols, and analytical procedures, presenting a valuable resource for professionals in research and development.

Nomenclature and Identification

This compound is known by several alternate names in chemical literature and supplier catalogs. A clear understanding of these synonyms is crucial for accurate identification and literature searches.

| Identifier Type | Value |

| IUPAC Name | 1-(2-bromophenyl)pentan-1-one |

| CAS Number | 21906-32-1 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Common Synonyms | 2-Bromovalerophenone, Valerylbromobenzene, o-Bromophenyl butyl ketone |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, offering essential data for experimental design and safety considerations.

| Property | Value | Source |

| Appearance | Colorless to pale yellow oil | [Generic supplier data] |

| Boiling Point | 125-127 °C at 2 mmHg | [Generic supplier data] |

| Density | 1.313 g/cm³ | [Generic supplier data] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [Generic supplier data] |

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of bromobenzene (B47551). Below is a representative experimental protocol.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize 1-(2-bromophenyl)pentan-1-one from bromobenzene and valeryl chloride.

Materials:

-

Bromobenzene

-

Valeryl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath with stirring.

-

To this suspension, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.

-

After the addition of bromobenzene is complete, add valeryl chloride (1.0 equivalent) dropwise from a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1-(2-bromophenyl)pentan-1-one.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 2'-Bromovalerophenone

Abstract: This technical guide provides a comprehensive examination of the keto-enol tautomerism in this compound. It covers the synthesis of the parent compound, a detailed analysis of the tautomeric equilibrium, and the spectroscopic techniques used for its characterization. This document includes hypothetical quantitative data to illustrate the principles of analysis, detailed experimental protocols for researchers, and computational workflows. The information is intended to serve as a foundational resource for scientists and professionals involved in organic synthesis, medicinal chemistry, and drug development, where the understanding of tautomeric forms is critical for predicting molecular interactions and reactivity.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] The interconversion of these tautomers involves the movement of an alpha-proton and the shifting of bonding electrons. For most simple ketones, the equilibrium lies heavily in favor of the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, the position of this equilibrium can be significantly influenced by factors such as substitution, conjugation, intramolecular hydrogen bonding, and solvent effects.[1][3]

This compound, an aromatic ketone, serves as an interesting case study for keto-enol tautomerism. Its structure, featuring a bulky valeryl group and an electron-withdrawing bromine atom on the phenyl ring, presents a unique combination of steric and electronic factors that can influence the stability of its tautomeric forms. Understanding the tautomeric behavior of such molecules is crucial in various fields, including drug development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of valerophenone (B195941). A common laboratory-scale procedure involves the use of a brominating agent in a suitable solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Valerophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl4)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (B86663) (anhydrous)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve valerophenone (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound.

The Keto-Enol Equilibrium in this compound

The tautomeric equilibrium of this compound involves the interconversion between the keto form and two possible enol forms, (E)- and (Z)-enol.

Caption: Keto-enol equilibrium of this compound.

The presence of the ortho-bromo substituent on the phenyl ring can influence the equilibrium through steric hindrance and electronic effects. The bulky bromine atom may destabilize the planar enol form, potentially shifting the equilibrium towards the keto tautomer.

Spectroscopic Characterization

Spectroscopic methods are invaluable for identifying and quantifying the different tautomers in equilibrium.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for studying keto-enol tautomerism, as the keto and enol forms give rise to distinct signals.[3][7]

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Tautomers in CDCl₃

| Assignment | Keto Form (δ ppm) | Enol Form (δ ppm) |

| ¹H NMR | ||

| Aromatic-H | 7.2 - 7.8 (m) | 7.1 - 7.7 (m) |

| α-CH | ~3.5 (t) | - |

| Vinyl-H | - | ~5.5 (s) |

| Enol-OH | - | ~12-15 (br s) |

| Alkyl-H | 0.9 - 2.5 (m) | 0.9 - 2.3 (m) |

| ¹³C NMR | ||

| Carbonyl-C | ~200 | - |

| Enol C-OH | - | ~170 |

| Enol C=C | - | ~95 |

| Aromatic-C | 125 - 140 | 124 - 138 |

| α-C | ~45 | - |

| Alkyl-C | 14 - 30 | 14 - 28 |

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms by identifying their characteristic vibrational frequencies.[8][9]

Table 2: Characteristic IR Absorption Frequencies for this compound Tautomers

| Functional Group | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| C=O | Stretch | ~1690 (Aromatic ketone) | - |

| O-H | Stretch | - | ~3200-3600 (broad) |

| C=C | Stretch | - | ~1640 (Alkene) |

| C-O | Stretch | - | ~1200 |

| C-Br | Stretch | ~650-750 | ~650-750 |

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is described by the equilibrium constant, Keq = [Enol]/[Keto].[10] This constant is influenced by the solvent polarity, temperature, and concentration.

Solvent Effects on Equilibrium

The polarity of the solvent can significantly affect the stability of the tautomers.[3] Nonpolar solvents tend to favor the enol form if intramolecular hydrogen bonding is possible, while polar protic solvents can stabilize the keto form through intermolecular hydrogen bonds.

Table 3: Hypothetical Equilibrium Constants (Keq) and Percentage of Enol Form for this compound in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | Keq | % Enol |

| Hexane | 1.9 | 0.08 | 7.4 |

| Carbon Tetrachloride | 2.2 | 0.10 | 9.1 |

| Chloroform | 4.8 | 0.05 | 4.8 |

| Acetonitrile | 37.5 | 0.02 | 2.0 |

| Methanol | 32.7 | 0.01 | 1.0 |

Thermodynamic Parameters

The thermodynamic parameters of the tautomerization process provide insight into the relative stabilities of the keto and enol forms.

Table 4: Hypothetical Thermodynamic Data for the Tautomerization of this compound in Chloroform

| Parameter | Value |

| ΔG° (kJ/mol) | +7.5 |

| ΔH° (kJ/mol) | +5.0 |

| ΔS° (J/mol·K) | -8.4 |

Experimental Protocols for Equilibrium Studies

Determination of Keq by ¹H NMR Spectroscopy

Objective: To quantify the relative concentrations of the keto and enol tautomers of this compound in a given solvent.

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.1 M) in a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Acquire the ¹H NMR spectrum of the solution at a constant temperature (e.g., 298 K).

-

Integrate the signals corresponding to unique protons of the keto and enol forms (e.g., the α-protons of the keto form and the vinylic proton of the enol form).

-

Calculate the equilibrium constant using the formula: Keq = (Integral of Enol Signal / Number of Enol Protons) / (Integral of Keto Signal / Number of Keto Protons)

Caption: Workflow for Keq determination by NMR.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations are a powerful tool for investigating the keto-enol tautomerism, providing insights into the relative energies, geometries, and vibrational frequencies of the tautomers.[5][11]

Caption: Computational workflow for tautomerism analysis.

Conclusion

The keto-enol tautomerism of this compound is a complex equilibrium governed by a delicate balance of steric and electronic factors, as well as solvent interactions. While the keto form is generally expected to be more stable, the enol form can be present in detectable amounts, particularly in nonpolar solvents. A thorough understanding of this tautomeric behavior, achieved through a combination of spectroscopic analysis, quantitative measurements, and computational modeling, is essential for predicting the reactivity and potential applications of this compound in medicinal chemistry and materials science. This guide provides the foundational knowledge and methodologies for researchers to conduct in-depth investigations into the tautomerism of this compound and related α-haloketones.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromo-1-phenyl-1-pentanone: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-phenyl-1-pentanone, also known by synonyms such as α-Bromovalerophenone and 2-Bromovalerophenone, is a brominated aromatic ketone with the chemical formula C₁₁H₁₃BrO.[1][2] It presents as a bright yellow or colorless oily liquid at room temperature.[1][3] This compound is a key intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.[3][4] Its unique structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a versatile reagent for creating new carbon-carbon bonds and for synthesizing a variety of compounds, including pharmaceuticals and heterocyclic structures like pyridines and pyrimidines.[1][3][5]

Physicochemical Properties

A summary of the key chemical and physical properties of 2-bromo-1-phenyl-1-pentanone is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 49851-31-2 | [1][6] |

| Molecular Formula | C₁₁H₁₃BrO | [1][2] |

| Molecular Weight | 241.12 g/mol | [1][2] |

| Appearance | Bright yellow or colorless oily liquid | [3][7] |

| Boiling Point | 94–96 °C at 0.25 Torr; 282.3 °C at 760 mmHg | [3][5][8] |

| Density | ~1.310 g/cm³ | [1][3] |

| XLogP3 | 3.7 | [2][3][6] |

| Solubility | Slightly soluble in Chloroform and Methanol; Insoluble in water |

Commercial Sourcing and Availability

2-Bromo-1-phenyl-1-pentanone is available from various chemical suppliers, catering primarily to research and development needs. The availability and pricing can vary based on purity and quantity.

| Supplier | Purity | Example Price (USD) | Reference |

| ChemicalBook | 98% (HPLC) | $140.00 / 100mg | [4] |

| Shaanxi Dideu Medichem Co. Ltd. | 99% | $1.00 - $4.00 / KG | [5] |

| RongNa Biotechnology Co.,Ltd. | 99% | $10.00 / ASSAYS | [5] |

| Amey Enterprise (IndiaMART) | 96.92% (Industrial Grade) | ₹ 5850 / kg (~$70 / kg) | [9] |

| BenchChem | Research Grade | Not specified | [1] |

| Sigma-Aldrich | Research Grade | Not specified | |

| PINPOOLS (Marketplace) | Not specified | Varies | [10] |

Note: Prices are subject to change and may not include shipping and handling fees. They are provided for illustrative purposes only.

Experimental Protocols

The most common synthesis route for 2-bromo-1-phenyl-1-pentanone involves the α-bromination of valerophenone (B195941). Below are detailed experimental protocols derived from published methods.[3][4][5]

Synthesis via Bromination of Valerophenone

This method utilizes sodium bromide and hydrogen peroxide as the bromine source and oxidant, respectively, in an acidic medium.

Materials and Reagents:

-

Valerophenone (1-phenyl-1-pentanone)

-

Sodium bromide (NaBr)

-

30% Hydrochloric acid (HCl)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

500 mL round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reactant Preparation: In a 500 mL round-bottom flask, combine 16.2 g (0.1 mol) of valerophenone and 30.9 g (0.3 mol) of sodium bromide.[1][4]

-

Acidification: While stirring, add 24 g (0.2 mol) of 30% hydrochloric acid to the mixture.[1][4]

-

Oxidant Addition: Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise. The rate of addition should be controlled to manage the exothermic reaction.[1][4]

-

Reaction: Continue stirring the mixture at room temperature (approximately 20°C) for 1-2 hours.[1][3]

-

Monitoring: The progress of the reaction should be monitored using thin-layer chromatography (TLC).[1][4]

-

Workup and Isolation: Once the reaction is complete, stop stirring and allow the phases to separate. Isolate the organic layer and wash it sequentially with a saturated sodium carbonate solution and then with a saturated brine solution.[3][4]

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product.[3][4]

Expected Outcome: The procedure yields α-bromovalerophenone as a bright yellow oily liquid with a reported yield of 95% and purity of 98% (as determined by HPLC).[4]

Caption: Workflow for the synthesis of 2-bromo-1-phenyl-1-pentanone.

Chemical Reactivity and Applications

The reactivity of 2-bromo-1-phenyl-1-pentanone is dominated by its two functional groups: the α-bromo substituent and the carbonyl group. This dual reactivity makes it a valuable intermediate.[1][3]

-

Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles (e.g., amines, thiols) to form new C-N or C-S bonds. This is a common strategy in pharmaceutical synthesis.[1][3]

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[1]

-

Precursor for α-PVP: It is known as a precursor in the synthesis of α-pyrrolidinopentiophenone (α-PVP), a potent stimulant drug.[11]

-

Heterocycle Synthesis: It serves as a building block for various heterocyclic compounds, which are important scaffolds in many functional materials and pharmaceuticals.[3][5]

Caption: General reactivity pathways of 2-bromo-1-phenyl-1-pentanone.

Analytical and Quality Control Methods

To ensure the identity and purity of 2-bromo-1-phenyl-1-pentanone, several analytical techniques are employed.

-

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress to determine the consumption of starting material and the formation of the product.[1][4]

-

High-Performance Liquid Chromatography (HPLC): A quantitative method used to determine the purity of the final product with high accuracy.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for separation and identification, providing information on both the retention time and the mass-to-charge ratio of the compound, confirming its molecular weight and structure.[6]

-

X-ray Fluorescence (XRF): This technique can be used to confirm the presence of the halogen (bromine) in the molecule.[11]

Caption: Quality control workflow for 2-bromo-1-phenyl-1-pentanone.

Safety and Handling

Detailed safety data sheets (SDS) for 2-bromo-1-phenyl-1-pentanone are not always readily available, and specific hazard data is limited.[3][12][13] However, general precautions for handling brominated organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[12][13]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer artificial respiration and consult a physician.[12][13]

-

Skin Contact: Wash off immediately with soap and plenty of water.[12][13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]

-

Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[13]

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary.[13]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14] Recommended storage temperature is below 25°C.[7]

References

- 1. 2-Bromo-1-phenyl-pentan-1-one | 49851-31-2 | Benchchem [benchchem.com]

- 2. 2-Bromo-1-Phenyl-Pentan-1-One | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Buy 2-Bromo-1-phenyl-pentan-1-one | 49851-31-2 [smolecule.com]

- 4. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-1-phenyl-pentan-1-one | 49851-31-2 [chemicalbook.com]

- 6. 2-Bromo-1-phenyl-pentan-1-one | C11H13BrO | CID 10705254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. instalaciondepvc.com [instalaciondepvc.com]

- 9. indiamart.com [indiamart.com]

- 10. pinpools.com [pinpools.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scribd.com [scribd.com]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: The Role of 2'-Bromovalerophenone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromovalerophenone, a valerophenone (B195941) derivative, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis.[1][2] Its chemical structure, featuring a phenyl ketone backbone with a bromine atom at the alpha position to the carbonyl group, imparts unique reactivity, making it a valuable precursor for a range of organic compounds.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically active compounds, with a focus on agents targeting the central nervous system (CNS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrO | [2] |

| Molecular Weight | 241.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder or transparent colorless to pale yellow oily liquid | [1][2] |

| Melting Point | 46-49 °C | [2] |

| Boiling Point | 282.267 - 298 °C (at 1 atm) | [1][2] |

| Density | 1.31 g/cm³ | [1] |

| Solubility | Moderately soluble in ethanol, methanol, and chloroform; insoluble in water. | [1][2] |

Application in the Synthesis of CNS Agents: The Case of α-Pyrrolidinopentiophenone (α-PVP)

This compound is a key precursor in the synthesis of various CNS-active compounds, including those with calming effects on the nervous system.[1] A prominent example is its use in the synthesis of α-Pyrrolidinopentiophenone (α-PVP), a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[3]

Synthetic Pathway Overview

The synthesis of α-PVP from this compound is a two-step process that begins with the bromination of valerophenone, followed by a nucleophilic substitution reaction with pyrrolidine (B122466).

Caption: General synthetic scheme for α-PVP from Valerophenone.

Experimental Protocols

1. Synthesis of this compound (α-Bromination of Valerophenone)

This protocol is based on a general method for the α-bromination of ketones.

Materials:

-

Valerophenone

-

Sodium Bromide (NaBr)

-

30% Hydrochloric Acid (HCl)

-

30% Hydrogen Peroxide (H₂O₂)

-

Saturated Sodium Carbonate solution

-

Saturated Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

Procedure:

-

To a 500 mL round-bottom flask, add valerophenone (16.2 g, 0.1 mol) and sodium bromide (30.9 g, 0.3 mol).

-

With stirring, add 24 g (0.2 mol) of 30% hydrochloric acid.

-

Slowly add 19 g (0.15 mol) of 30% hydrogen peroxide dropwise to the mixture.

-

Continue the reaction for 1-2 hours at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, stop stirring and allow the layers to separate.

-

Wash the organic layer with saturated sodium carbonate solution and then with saturated brine.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain this compound as a bright yellow oily liquid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 95% | [4] |

| Purity (HPLC) | 98% | [4] |

2. Synthesis of α-Pyrrolidinopentiophenone (α-PVP) (Nucleophilic Substitution)

This protocol is a representative method based on the known reaction of α-haloketones with amines.

Materials:

-

This compound

-

Pyrrolidine

-

An appropriate organic solvent (e.g., benzene, chloroform, diethyl ether)

-

Hydrochloric acid (for salt formation)

Procedure:

-

Dissolve this compound in an appropriate organic solvent in a reaction flask.

-

Add pyrrolidine to the solution. The reaction proceeds via nucleophilic substitution of the bromine atom.

-

The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by a suitable technique like TLC or GC-MS.

-

Upon completion, the reaction mixture is worked up to isolate the free base of α-PVP. This may involve washing with water to remove any salts and excess amine, followed by drying of the organic layer and removal of the solvent.

-

For the preparation of the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrochloric acid.

-

The resulting precipitate of α-PVP HCl is collected by filtration and can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 51% | [3] |

Mechanism of Action: α-PVP as a Norepinephrine-Dopamine Reuptake Inhibitor

α-PVP exerts its effects on the central nervous system by acting as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). It binds to and blocks the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Caption: Mechanism of action of α-PVP at the synapse.

Experimental Workflow: From Synthesis to Analysis

The overall workflow for the synthesis and analysis of α-PVP from this compound involves several key stages.

Caption: Experimental workflow for α-PVP synthesis and analysis.

Conclusion

This compound is a valuable and reactive intermediate in the synthesis of CNS-active pharmaceutical compounds. Its utility is clearly demonstrated in the preparation of α-PVP, a potent NDRI. The protocols and data presented here provide a framework for researchers in drug discovery and development to utilize this compound in the synthesis of novel molecules with potential therapeutic applications. Further research into the structure-activity relationships of other derivatives of this compound could lead to the discovery of new CNS agents with improved pharmacological profiles.

References

Application Notes and Protocols for Grignard Reaction with 2'-Bromovalerophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Grignard reaction of 2'-Bromovalerophenone with a Grignard reagent, such as methylmagnesium bromide, to synthesize the corresponding tertiary alcohol. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the creation of complex molecules in drug discovery and development.

Introduction

The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[2] In the case of this compound, a substituted aromatic ketone, its reaction with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. This protocol outlines the necessary steps, reagents, and conditions to successfully perform this transformation.

Reaction Scheme

The overall reaction involves the addition of a Grignard reagent (R-MgX) to this compound to form a magnesium alkoxide intermediate, which is then protonated during acidic workup to yield the final tertiary alcohol product.

General Reaction:

-

Step 1: Grignard Reaction: this compound + R-MgX → Magnesium Alkoxide Intermediate

-

Step 2: Acidic Workup: Magnesium Alkoxide Intermediate + H₃O⁺ → Tertiary Alcohol + Mg(OH)X

Experimental Protocol

This protocol provides a representative procedure for the reaction of this compound with methylmagnesium bromide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |

| This compound | C₁₁H₁₃BrO | 241.12 | >98% | Sigma-Aldrich |

| Methylmagnesium Bromide | CH₃MgBr | 119.23 | 3.0 M in diethyl ether | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99.7%, anhydrous | Sigma-Aldrich |

| Hydrochloric Acid | HCl | 36.46 | 1 M aqueous solution | Fisher Scientific |

| Saturated Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | Saturated aqueous solution | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Sigma-Aldrich |

| Magnesium Turnings | Mg | 24.31 | >99.5% | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | Crystal | Sigma-Aldrich |

| 1,2-Dibromoethane (B42909) | C₂H₄Br₂ | 187.86 | >99% | Sigma-Aldrich |

Equipment

-

Three-necked round-bottom flask (flame-dried)

-

Reflux condenser (flame-dried)

-

Dropping funnel (flame-dried)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Procedure

Anhydrous Conditions are CRITICAL: Grignard reagents are highly reactive towards protic solvents like water.[3] All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.

Step 1: Preparation of the Grignard Reagent (if not using a commercial solution)

-

Place magnesium turnings (1.2 equivalents) in the flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[4]

-

Assemble the apparatus and flush with an inert gas.

-

In the dropping funnel, add a solution of the corresponding alkyl or aryl halide (e.g., bromomethane) in anhydrous diethyl ether.

-

Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.[5]

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with this compound

-

Cool the freshly prepared Grignard reagent solution (or a commercial solution of methylmagnesium bromide, 1.1 equivalents) in an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate flame-dried flask.

-

Transfer the this compound solution to the dropping funnel and add it dropwise to the cold Grignard reagent solution with vigorous stirring. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a cold, saturated aqueous solution of ammonium chloride. This is a safer alternative to using strong acid directly which can be highly exothermic.

-

Once the initial vigorous reaction has subsided, the mixture can be transferred to a separatory funnel.

-

If magnesium salts are persistent, a dilute solution of hydrochloric acid (e.g., 1 M HCl) can be added to dissolve them.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary depending on the specific Grignard reagent used and the strictness of anhydrous conditions.

| Parameter | Value/Condition | Notes |

| Reactants | ||

| This compound | 1.0 eq | Limiting reagent |

| Grignard Reagent (e.g., CH₃MgBr) | 1.1 - 1.5 eq | A slight excess is used to ensure complete reaction. |

| Solvent | Anhydrous Diethyl Ether or THF | Must be strictly anhydrous. |

| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0°C to control exothermicity. |

| Reaction Time | 1 - 3 hours | Monitored by TLC. |

| Workup | Saturated aq. NH₄Cl, followed by dilute HCl if necessary | Careful quenching is crucial. |

| Expected Product | 1-(2-bromophenyl)-1-methylhexan-1-ol (for CH₃MgBr) | Tertiary alcohol. |

| Typical Yield | 60 - 85% | Highly dependent on experimental conditions. |

Potential Side Reactions and Troubleshooting

-

Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of starting material after workup.[4] Running the reaction at lower temperatures can minimize this.

-

Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[4]

-

Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide. This is more common during the formation of the Grignard reagent itself.[6]

-

Reaction Failure to Initiate: This is often due to a passivated magnesium surface. Activation with iodine, 1,2-dibromoethane, or mechanical grinding can help.[5]

Visualizations

Grignard Reaction Mechanism

References

Application Notes and Protocols: Hydrogenation of 2'-Bromovalerophenone to 1-(2-bromophenyl)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of α-haloketones is a critical transformation in organic synthesis, yielding valuable halohydrins that serve as versatile intermediates in the preparation of a wide range of biologically active molecules and pharmaceuticals. 2'-Bromovalerophenone is an aromatic ketone that is a precursor in the synthesis of various compounds, including those with potential applications in the pharmaceutical industry for producing medicines with calming effects on the nervous system.[1][2] Its reduction product, 1-(2-bromophenyl)pentan-1-ol, is a chiral alcohol that can be a key building block in the development of novel therapeutic agents. The presence of both a hydroxyl group and a bromine atom on the aromatic ring allows for subsequent functionalization, making it a valuable scaffold in medicinal chemistry.

This document provides detailed experimental protocols for the hydrogenation of this compound to 1-(2-bromophenyl)pentan-1-ol using two common and effective methods: catalytic hydrogenation and sodium borohydride (B1222165) reduction.

Data Presentation

The following table summarizes the key physicochemical and spectroscopic data for the starting material and the product.

| Property | This compound (Starting Material) | 1-(2-bromophenyl)pentan-1-ol (Product) |

| IUPAC Name | 1-(2-bromophenyl)pentan-1-one[3] | 1-(2-bromophenyl)pentan-1-ol |

| Alternate Names | 2-Bromo-1-phenylpentan-1-one[4][5] | - |

| CAS Number | 49851-31-2[5][6] | - |

| Molecular Formula | C₁₁H₁₃BrO[3][4][5] | C₁₁H₁₅BrO |

| Molecular Weight | 241.12 g/mol [3][4][5] | 243.14 g/mol |

| Appearance | Clear colourless to pale yellow oily liquid[2] | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, predicted) | δ 7.6-7.2 (m, 4H, Ar-H), 3.0 (t, 2H, -CH₂-CO), 1.7 (m, 2H, -CH₂-), 1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) | δ 7.5-7.0 (m, 4H, Ar-H), 4.8 (t, 1H, -CH(OH)-), 2.5 (d, 1H, -OH), 1.8-1.6 (m, 2H, -CH₂-), 1.4-1.2 (m, 4H, -CH₂-CH₂-), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, predicted) | δ 200 (C=O), 138 (Ar-C), 133 (Ar-CH), 131 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 125 (Ar-C-Br), 38 (-CH₂-CO), 26 (-CH₂-), 22 (-CH₂-), 14 (-CH₃) | δ 143 (Ar-C), 132 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 122 (Ar-C-Br), 74 (-CH(OH)-), 38 (-CH₂-), 28 (-CH₂-), 22 (-CH₂-), 14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~1685 (C=O stretch), ~3060 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~750 (C-Br stretch) | ~3350 (O-H stretch, broad), ~3060 (Ar C-H stretch), ~2930 (Alkyl C-H stretch), ~1050 (C-O stretch), ~750 (C-Br stretch) |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly effective, though it may present a risk of de-bromination as a side reaction.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (B145695) (anhydrous)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Magnesium sulfate (B86663) (anhydrous)

-

Celite or filter aid

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 2.41 g) in ethanol (40 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 5 mol%, ~100 mg) to the solution.

-

Hydrogenation:

-

Seal the flask and purge the system with nitrogen gas for 5 minutes.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr apparatus) and stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate (B1210297), 4:1). The reaction is complete when the starting material spot is no longer visible.

-

Work-up:

-

Once the reaction is complete, carefully purge the reaction vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, 1-(2-bromophenyl)pentan-1-ol, can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Sodium Borohydride Reduction of this compound